2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a naphthyridine core with an acetamide group, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Oxidation to Form the Ketone: Oxidation of the intermediate to introduce the keto group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The final step involves the reaction of the naphthyridine derivative with p-toluidine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This might include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the naphthyridine core.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or bacterial infections.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction pathways, metabolic pathways, or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(phenyl)acetamide
- 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide lies in its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-3-6-16(7-4-14)23-21(26)13-25-10-9-20-18(12-25)22(27)17-11-15(2)5-8-19(17)24-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPRRCSREWUJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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